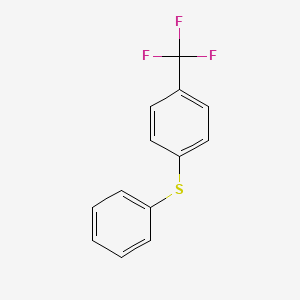

4-Trifluoromethyl diphenyl sulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3S/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQZDUABIJNHRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540805 | |

| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53451-90-4 | |

| Record name | 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Trifluoromethyl Diphenyl Sulfide

Introduction: The Significance of the Trifluoromethylthio Moiety in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal and materials chemistry. Among these, the trifluoromethylthio (-SCF₃) group holds a place of particular importance. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 4-Trifluoromethyl diphenyl sulfide, a key building block bearing this critical moiety, serves as a versatile intermediate in the synthesis of a wide array of more complex chemical entities, finding applications in drug discovery and the development of novel agrochemicals and materials.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and outline the key analytical techniques for its unambiguous characterization.

Synthesis of this compound: A Mechanistic and Practical Approach

The construction of the C-S bond in diaryl sulfides is a well-established area of organic synthesis. For the specific case of this compound, several robust methods are available, primarily revolving around nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The most direct and commonly employed route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the strong electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring towards nucleophilic attack.

Causality Behind the Experimental Choices:

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect is transmitted through the aromatic ring, creating a significant partial positive charge (δ+) on the carbon atom bearing the leaving group (typically a halogen), making it highly susceptible to attack by a nucleophile. Thiophenol, or more commonly its conjugate base, the thiophenoxide anion, serves as a potent sulfur nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation of the thiophenoxide salt, leaving the anion "naked" and highly reactive. A base, such as potassium carbonate or sodium hydride, is used to deprotonate the thiophenol in situ, generating the more nucleophilic thiophenoxide.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for the synthesis of diaryl sulfides via SNAr.[1][2][3][4]

Materials:

-

4-Chlorobenzotrifluoride

-

Thiophenol

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzotrifluoride (1.0 eq), thiophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the 4-chlorobenzotrifluoride).

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, amines, and sulfides.[5][6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.

Causality Behind the Experimental Choices:

The mechanism of the Ullmann reaction is complex and still a subject of some debate, but it is generally accepted to involve the formation of an organocopper intermediate. A copper(I) species is believed to undergo oxidative addition to the aryl halide. The resulting intermediate then reacts with the thiolate to form the diaryl sulfide and regenerate the copper catalyst. High temperatures are often required to drive the reaction to completion. The use of a high-boiling polar solvent helps to maintain the reagents in solution at these elevated temperatures. A base is necessary to generate the thiolate nucleophile.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol is a general procedure adapted for the synthesis of the target molecule.[5][7]

Materials:

-

4-Iodobenzotrifluoride

-

Thiophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4-iodobenzotrifluoride (1.0 eq), thiophenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF and heat the mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired product.

Logical Flow of Synthetic Pathways

Caption: Synthetic routes to this compound.

Characterization of this compound

Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on data from closely related compounds.[8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.2-7.8 ppm. The protons on the phenyl ring attached to the sulfur will have a different chemical environment than those on the trifluoromethyl-substituted ring. |

| ¹³C NMR | Aromatic carbons will be observed in the region of δ 125-140 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the sulfur atom will also be identifiable. |

| ¹⁹F NMR | A single sharp peak is expected for the -CF₃ group, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[8] |

| IR Spectroscopy | Characteristic C-F stretching bands will be present in the region of 1300-1100 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be observed. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of C₁₃H₉F₃S (254.27 g/mol ) should be observed. Fragmentation patterns may include the loss of the -CF₃ group. |

Experimental Workflow for Characterization

Caption: Workflow for the characterization of the final product.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The presented synthetic methods, nucleophilic aromatic substitution and Ullmann condensation, are robust and adaptable, with the choice of method often depending on the availability of starting materials and desired reaction conditions. The comprehensive characterization workflow ensures the identity and purity of the final product, a crucial step for its application in research and development. As a key building block, a thorough understanding of the synthesis and properties of this compound is invaluable for scientists working at the forefront of chemical innovation.

References

-

Adams, D. J., & Clark, J. H. (2000). Preparation of trifluoromethyl aryl sulfides using Silver(I) trifluoromethanethiolate and an inorganic iodide. The Journal of Organic Chemistry, 65(5), 1456–1460. [Link]

- Supporting Information for various trifluoromethylated compounds. (n.d.).

-

Nickel-catalyzed aryl trifluoromethyl sulfide synthesis: a DFT study. (2019). Catalysis Science & Technology. [Link]

-

Request PDF: Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. (2010). ResearchGate. [Link]

- Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. (n.d.). Wiley Online Library.

-

Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. (2022). PubMed Central. [Link]

-

Aryl Fluoroalkyl Sulfides. I. Preparation by Reaction of Grignard Reagents with Trifluoromethanesulfenyl Chloride. (1956). ACS Publications. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]

-

Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628. [Link]

-

Cu(I)-catalyzed cross coupling reaction of iodobenzene and thiophenol under various conditions. (n.d.). ResearchGate. [Link]

-

Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. (2008). DSpace@Utrecht. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021). PubMed Central. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

-

Fluoromethyl phenyl sulfide. (n.d.). PubChem. [Link]

- Chapter 4 4.1 Introduction 4.1.1 Importance of organosulphur compounds The development and application of cross‐coupling. (n.d.). Shodhganga.

-

Concerted Nucleophilic Aromatic Substitutions. (2019). PubMed Central. [Link]

-

Phenyl trifluoromethyl sulfide. (n.d.). NIST WebBook. [Link]

- Preparation method of 4-Chlorobenzotrifluoride. (2012).

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central. [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

4a Nucleophilic Aromatic Substitution. (2024). ResearchGate. [Link]

-

Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. (n.d.). ACS Figshare. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

Diphenyl sulfide. (n.d.). NIST WebBook. [Link]

-

Phenyl trifluoromethyl sulfide. (n.d.). NIST WebBook. [Link]

-

Phenyl trifluoromethyl sulfide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. [Link]

-

FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... (n.d.). ResearchGate. [Link]

-

Green synthesis of halogenated thiophenes, selenophenes and benzo[b] selenophenes using sodium halides as a source of electrophilic halogens. (2017). University of West Florida Libraries. [Link]

Sources

- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. rsc.org [rsc.org]

Physical and chemical properties of 4-Trifluoromethyl diphenyl sulfide

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Insights from a Senior Application Scientist

In the landscape of modern chemical synthesis and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a powerful tool to modulate the physicochemical and biological properties of organic molecules. When appended to the robust diphenyl sulfide scaffold, the resulting compound, 4-Trifluoromethyl diphenyl sulfide, emerges as a versatile building block with significant potential.

This guide is designed to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of data. As a senior application scientist, my objective is to offer a narrative grounded in the principles of causality and practical application. We will explore not just the "what" but the "why" behind the experimental choices and observed properties, ensuring a self-validating and trustworthy resource for your laboratory endeavors.

PART 1: Foundational Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock upon which all subsequent applications are built. These parameters dictate handling procedures, reaction conditions, and purification strategies, and offer predictive insights into biological behavior.

Core Compound Identifiers

Precise identification is critical for reproducibility and clear communication within the scientific community.

| Identifier | Value |

| IUPAC Name | 1-(Phenylthio)-4-(trifluoromethyl)benzene |

| CAS Number | 53451-90-4[1][2][3] |

| Molecular Formula | C₁₃H₉F₃S[1][2][3] |

| Molecular Weight | 254.27 g/mol [2] |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)C(F)(F)F |

Key Physical and Chemical Data

The following table summarizes the essential physicochemical data for this compound. This information is crucial for laboratory handling, safety protocols, and the design of synthetic and purification processes.

| Property | Value | Significance and Rationale |

| Appearance | Colorless to pale yellow crystals or light yellow liquid[2] | The physical state at room temperature is influenced by purity. The low melting point means it may exist as a supercooled liquid. |

| Melting Point | 36 °C[2] | This relatively low melting point allows for easy handling as a molten liquid. |

| Boiling Point | 314.8 ± 42.0 °C at 760 mmHg (Predicted)[1][2] | The high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal decomposition. |

| Density | 1.3 ± 0.1 g/cm³ (Predicted)[1] | Useful for calculations in process chemistry and reaction scale-up. |

| Flash Point | 144.2 °C[2] | A critical safety parameter, indicating the temperature at which the vapor can ignite in the presence of an ignition source. |

| Solubility | Soluble in common organic solvents like ethanol, dimethylformamide, and dichloromethane.[2] Insoluble in water.[4] | The nonpolar nature of the diphenyl sulfide backbone and the lipophilic trifluoromethyl group govern its solubility profile. |

PART 2: Synthesis, Reactivity, and Spectroscopic Analysis

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective utilization. This section provides a validated synthetic protocol and a guide to its spectroscopic characterization.

Synthesis via Ullmann Condensation: A Reliable Approach

The construction of the C-S bond in diaryl sulfides is efficiently achieved through copper-catalyzed cross-coupling reactions, with the Ullmann condensation being a classic and robust method.[5]

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Rationale: The Ullmann condensation is a reliable method for forming C-S bonds.[5] It typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base.[5] The electron-withdrawing trifluoromethyl group on the aryl halide can facilitate this nucleophilic aromatic substitution-type reaction.

-

Step-by-Step Procedure:

-

To a solution of 4-halobenzotrifluoride (e.g., 4-bromobenzotrifluoride) and thiophenol in a high-boiling polar aprotic solvent such as DMF or NMP, add a copper catalyst (e.g., CuI or copper powder) and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 200 °C.

-

Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove the inorganic salts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.

-

Reactivity Profile

The chemical behavior of this compound is dictated by the interplay between the electron-withdrawing trifluoromethyl group and the sulfur atom. The trifluoromethyl group deactivates the attached aromatic ring towards electrophilic substitution. The sulfur atom, however, can be readily oxidized to the corresponding sulfoxide and sulfone, providing avenues for further chemical transformations.

Spectroscopic Characterization: A Guide to Structural Verification

Unambiguous structural confirmation is a cornerstone of chemical research. The following provides an overview of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically between 7.0 and 8.0 ppm). The protons on the trifluoromethyl-substituted ring will be deshielded compared to those on the unsubstituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, typically around -60 to -65 ppm (relative to a standard).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for:

-

Aromatic C-H stretching (around 3050-3100 cm⁻¹)

-

Aromatic C=C stretching (in the 1400-1600 cm⁻¹ region)

-

Strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region)

PART 3: Applications and Safety Considerations

Utility in Drug Discovery and Materials Science

The unique properties of this compound make it a valuable building block in several areas:

-

Pharmaceuticals: The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[6]

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of the trifluoromethylthiobenzene moiety can lead to the development of more potent and stable pesticides and herbicides.[6]

-

Materials Science: The electronic properties of this molecule make it a candidate for incorporation into advanced polymers and electronic materials.[6]

Safety and Handling

While comprehensive toxicity data may be limited, it is prudent to handle this compound with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of any vapors.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[8]

References

-

This compound | CAS#:53451-90-4 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound - ChemBK. (2024, April 10). Retrieved from [Link]

-

An Ulmann‐type reaction in diaryl sulfide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemical Properties of 4-Fluorophenyl trifluoromethyl sulphide (CAS 940-76-1). (n.d.). Cheméo. Retrieved from [Link]

-

Product information, 4-(Trifluoromethyl) diphenyl sulfide | P&S Chemicals. (n.d.). Retrieved from [Link]

-

Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents | The Journal of Organic Chemistry - ACS Publications. (2014, February 25). Retrieved from [Link]

-

Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction - NIH. (2022, December 6). Retrieved from [Link]

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

-

Metal-free C–H thioarylation of arenes using sulfoxides: a direct, general diaryl sulfide synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07627K. (2016, September 27). Retrieved from [Link]

-

fluoromethyl phenyl sulfone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

-

Phenyl trifluoromethyl sulfide - Chem-Impex. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum. (n.d.). Retrieved from [Link]

-

4-(Trifluoromethyl)phenyl Vinyl Sulfide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Copper based on Diaminonaphthalene-coated magnetic nanoparticles as a robust catalyst for the catalytic oxidation reactions and - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC - NIH. (2012, March 29). Retrieved from [Link]

-

diphenyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-(Trifluoromethyl)-phenol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

4,4'-Difluoro-3,3'-bis(trifluoromethyl)diphenyl sulfone - Optional[FTIR] - Spectrum. (n.d.). Retrieved from [Link]

-

Diphenyl sulfide - Wikipedia. (n.d.). Retrieved from [Link]

-

Phenyl Trifluoromethyl Sulfide: Properties, Applications & Sourcing. (n.d.). Retrieved from [Link]

-

4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. (n.d.). Retrieved from [Link]

-

Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5 Table of cont - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... - ResearchGate. (n.d.). Retrieved from [Link]

-

Phenyl trifluoromethyl sulfide - the NIST WebBook. (n.d.). Retrieved from [Link]

-

phenylsulfur trifluoride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Trifluoromethylsulfur pentafluoride - Wikipedia. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CAS#:53451-90-4 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

4-Trifluoromethyl diphenyl sulfide CAS number and structure

An In-Depth Technical Guide to 4-(Trifluoromethyl)diphenyl Sulfide

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-(Trifluoromethyl)diphenyl sulfide, a key building block in modern medicinal chemistry and materials science. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, mechanistic insights into its application, and field-proven protocols to empower your research and development endeavors.

Core Identification and Molecular Structure

4-(Trifluoromethyl)diphenyl sulfide is an aromatic organosulfur compound distinguished by a trifluoromethyl group, which imparts unique physicochemical properties that are highly sought after in drug design.

-

IUPAC Name : 1-(Phenylsulfanyl)-4-(trifluoromethyl)benzene

-

Synonyms : Phenyl(4-(trifluoromethyl)phenyl)sulfane, 4-Trifluoromethyl diphenyl sulfide[1]

Caption: Chemical structure of 4-(Trifluoromethyl)diphenyl sulfide.

Physicochemical Properties

The integration of the trifluoromethyl group significantly modulates the electronic and physical properties of the parent diphenyl sulfide molecule. These properties are crucial for predicting its behavior in reaction media and biological systems.

| Property | Value | Source |

| Molecular Weight | 254.27 g/mol | [2] |

| Appearance | Colorless to pale yellow crystals/solid | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Melting Point | 45 - 47 °C | |

| Boiling Point | 314.8 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 144.2 ± 27.9 °C | [2] |

Strategic Importance in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern drug design, and its incorporation into a diaryl sulfide scaffold offers a powerful combination of attributes for optimizing drug candidates.

Expertise & Experience: The -CF₃ group is often employed as a bioisostere for a chlorine atom or a methyl group, but its influence extends far beyond simple steric mimicry. Its profound electron-withdrawing nature fundamentally alters the molecule's properties. The primary justifications for designing molecules with the 4-(trifluoromethyl)phenyl thioether moiety are:

-

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule.[4] This is a critical parameter for modulating a drug's ability to cross cellular membranes, including the blood-brain barrier, thereby improving bioavailability and tissue distribution.[4][5]

-

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group exceptionally resistant to metabolic degradation by cytochrome P450 enzymes.[4] This "metabolic blocking" can prolong the half-life of a drug, leading to a more favorable pharmacokinetic profile.

-

Modulation of pKa : The strong inductive effect of the -CF₃ group can lower the pKa of nearby acidic or basic centers. This allows for fine-tuning of a molecule's ionization state at physiological pH, which is crucial for receptor binding and solubility.

-

Receptor Binding Interactions : The -CF₃ group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

The thioether linkage itself provides a flexible, non-planar connection between the two aromatic rings, which can be advantageous for optimizing the spatial arrangement of pharmacophoric elements for ideal receptor fit. Furthermore, the sulfur atom can be a site for hydrogen bonding and is metabolically susceptible to oxidation, providing a potential "soft spot" that can be engineered for controlled metabolism.

Synthesis and Mechanistic Considerations

The synthesis of 4-(trifluoromethyl)diphenyl sulfide is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The choice of methodology depends on the availability of starting materials and the desired scale.

Protocol: Palladium-Catalyzed Thioetherification (Buchwald-Hartwig Type Cross-Coupling)

This method offers high yields and excellent functional group tolerance, making it a preferred route in drug discovery settings. The causality behind this choice lies in the ability of the palladium catalyst to facilitate the otherwise difficult coupling of an aryl halide with a thiol.

Step-by-Step Methodology:

-

Reaction Setup : To an oven-dried Schlenk flask, add 4-bromobenzotrifluoride (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01-0.05 eq), and a suitable phosphine ligand like Xantphos (0.02-0.10 eq).

-

Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium(0) catalyst is oxygen-sensitive.

-

Reagent Addition : Under the inert atmosphere, add thiophenol (1.1 eq) and a base, such as sodium tert-butoxide (1.5 eq). The base is essential for deprotonating the thiol, forming the active thiolate nucleophile.

-

Solvent : Add a dry, degassed solvent like toluene or dioxane via syringe.

-

Reaction : Heat the mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification : Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Caption: Palladium-catalyzed synthesis workflow.

Applications in Synthetic Chemistry: Oxidation to Sulfones

A key application of 4-(trifluoromethyl)diphenyl sulfide in drug development is its oxidation to the corresponding sulfone. The sulfone moiety is a valuable pharmacophore, acting as a rigid hydrogen bond acceptor and often improving the metabolic stability and cell permeability of a compound.

Protocol: Oxidation to 4-(Trifluoromethyl)diphenyl Sulfone

Expertise & Experience: The choice of oxidant is critical. For a clean and high-yielding conversion without over-oxidation or side reactions on the electron-deficient aromatic rings, Oxone® (potassium peroxymonosulfate) in a biphasic solvent system is a reliable and scalable method.

Step-by-Step Methodology:

-

Dissolution : Dissolve 4-(trifluoromethyl)diphenyl sulfide (1.0 eq) in a suitable organic solvent such as methanol or acetonitrile in a round-bottom flask.[6]

-

Oxidant Preparation : In a separate flask, prepare an aqueous solution of Oxone® (2.2 eq).

-

Reaction : Cool the sulfide solution in an ice bath to 0-5 °C. Add the Oxone® solution dropwise, maintaining the temperature. The exothermic nature of the reaction necessitates cooling to prevent side reactions.

-

Monitoring : Allow the reaction to warm to room temperature and stir for 4-12 hours.[6] Monitor the reaction progress by TLC, observing the disappearance of the starting sulfide and the appearance of a more polar product spot (the sulfone).

-

Workup : Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant. Extract the product into an organic solvent like methylene chloride or ethyl acetate.[6]

-

Purification : Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. The resulting solid can be purified by recrystallization from a solvent system like ethanol/water to yield the pure sulfone.

Safety, Handling, and Storage

Trustworthiness: A self-validating safety protocol involves understanding the hazards and implementing appropriate controls. 4-(Trifluoromethyl)diphenyl sulfide is a hazardous chemical that must be handled with care.

-

Hazard Summary : Classified as a flammable solid (Category 1), toxic if swallowed (Acute toxicity, Oral, Category 3), and causes skin and serious eye irritation.

-

Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][8]

-

Handling : Avoid creating dust. Keep away from heat, sparks, open flames, and other ignition sources. Use personal protective equipment and ensure adequate ventilation.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid Measures :

-

Ingestion : If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[7]

-

Skin Contact : Immediately remove all contaminated clothing. Rinse skin with plenty of water.[7]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

Inhalation : Move the person into fresh air. If breathing is difficult, give oxygen.[7]

-

Conclusion

4-(Trifluoromethyl)diphenyl sulfide is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a metabolically robust, lipophilic-enhancing trifluoromethyl group with a versatile thioether linkage provides a validated platform for the synthesis of advanced pharmaceutical candidates. Understanding its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory and accelerating the drug discovery pipeline.

References

- P&S Chemicals. Product information, 4-(Trifluoromethyl) diphenyl sulfide.

- Chemsrc. This compound | CAS#:53451-90-4.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound. (2022-08-11).

- ChemBK. This compound - Introduction.

- Sigma-Aldrich.

- M

- LookChem. Production Method of Fluoromethyl phenyl sulfone.

- MDPI.

- Journal of Biomedical Research & Environmental Sciences.

- Unnamed Source.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | CAS#:53451-90-4 | Chemsrc [chemsrc.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Production Method of Fluoromethyl phenyl sulfone - Chempedia - LookChem [lookchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

Spectroscopic Data of 4-Trifluoromethyl Diphenyl Sulfide: An In-depth Technical Guide

Introduction

4-Trifluoromethyl diphenyl sulfide, also known as 1-(phenylthio)-4-(trifluoromethyl)benzene, is an organofluorine compound of significant interest in the fields of medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF₃) group onto the diphenyl sulfide scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. These attributes make it a valuable building block in the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unequivocal identification and characterization of this compound.

Molecular Structure and Isomerism

It is crucial to distinguish this compound from its isomer, phenyl trifluoromethyl sulfide. In the target molecule, the trifluoromethyl group is positioned on one of the phenyl rings, while the sulfur atom bridges to an unsubstituted phenyl ring. This structural arrangement significantly influences the spectroscopic signatures compared to its isomer where the trifluoromethyl group is directly attached to the sulfur atom.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide definitive information about its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on both the trifluoromethyl-substituted and the unsubstituted phenyl rings. The electron-withdrawing nature of the trifluoromethyl group will deshield the protons on the substituted ring, causing them to resonate at a lower field (higher ppm) compared to the protons on the unsubstituted ring.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' |

| ~7.50 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' |

| ~7.40 | m | 3H | H-3, H-4, H-5 |

| ~7.25 | m | 2H | H-2, H-6 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents and the sulfur bridge.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~140.0 | s | C-1' |

| ~135.0 | s | C-1 |

| ~132.0 | s | C-2, C-6 |

| ~130.0 | s | C-4 |

| ~129.5 | s | C-3, C-5 |

| ~126.0 | q, ¹JCF ≈ 272 Hz | -CF₃ |

| ~125.8 | q, ³JCF ≈ 4 Hz | C-3', C-5' |

| ~130.5 | q, ²JCF ≈ 33 Hz | C-4' |

| ~133.0 | s | C-2', C-6' |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. For this compound, a single sharp peak is expected in the typical region for an aromatic -CF₃ group.

Predicted ¹⁹F NMR Data (CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1320-1330 | Strong | C-F stretch (symmetric) |

| 1160-1170 | Strong | C-F stretch (asymmetric) |

| 1120-1130 | Strong | C-F stretch (asymmetric) |

| 740-760 | Strong | C-H out-of-plane bend (monosubstituted ring) |

| 830-850 | Strong | C-H out-of-plane bend (para-disubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, the molecular ion peak (M⁺) would be expected at m/z 254.

Predicted Mass Spectrometry Data (EI):

| m/z | Relative Intensity | Assignment |

| 254 | High | [M]⁺ |

| 185 | Moderate | [M - CF₃]⁺ |

| 109 | Moderate | [C₆H₅S]⁺ |

| 77 | High | [C₆H₅]⁺ |

The fragmentation pattern is likely initiated by the loss of the stable trifluoromethyl radical, followed by further fragmentation of the resulting diphenyl sulfide cation.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard fluorine pulse sequence.

IR Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory. If it is a liquid, a thin film can be prepared between two salt plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

-

Organic Syntheses Procedure. fluoromethyl phenyl sulfone. [Link].

-

The Royal Society of Chemistry. Pd-catalyzed decarboxylative alkynylation of alkynyl carboxylic acids with arylsulfonyl hydrazides via desulfinative process. [Link].

-

Supporting Information. 2 - Supporting Information. [Link].

-

SpectraBase. Benzene, 2-nitro-1-(phenylthio)-4-(trifluoromethyl)-. [Link].

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link].

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link].

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link].

-

Organic Syntheses Procedure. phenylsulfur trifluoride. [Link].

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. [Link].

-

Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. [Link].

Introduction: The Unassuming Power of the Trifluoromethyl Group

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylated Aromatic Compounds

In the vast landscape of organic chemistry, few functional groups have wielded as profound an impact on the properties of molecules as the trifluoromethyl (CF₃) group. Its introduction into aromatic systems has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF₃ group—its strong electron-withdrawing nature, high lipophilicity, and metabolic stability—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the rich history of trifluoromethylated aromatic compounds, from their initial discovery to the sophisticated synthetic methodologies that have enabled their widespread application. We will explore the key scientific breakthroughs, the rationale behind experimental choices, and the transformative impact this seemingly simple functional group has had on science and industry.

The Genesis: Frédéric Swarts and the Dawn of Organofluorine Chemistry

The story of trifluoromethylated aromatic compounds begins in the late 19th century with the pioneering work of Belgian chemist Frédéric Swarts. At a time when handling highly reactive fluorine-containing reagents was a perilous endeavor, Swarts developed a method for the synthesis of benzotrifluoride (C₆H₅CF₃), the parent compound of this class of molecules. His work laid the foundation for the entire field of organofluorine chemistry.

Swarts' initial synthesis, first reported in 1892, involved the reaction of benzotrichloride (C₆H₅CCl₃) with antimony trifluoride (SbF₃). This was a landmark achievement, demonstrating that the robust carbon-chlorine bonds could be replaced with even stronger carbon-fluorine bonds. The choice of antimony trifluoride was a stroke of genius; it was one of the few fluorinating agents available at the time that was both effective and relatively safe to handle compared to elemental fluorine.

Early Methodologies: A Legacy of Harsh Conditions

For several decades following Swarts' discovery, the synthesis of trifluoromethylated aromatic compounds was dominated by variations of his original method. These "harsh" methods typically required high temperatures and strongly acidic conditions, limiting their application to robust aromatic systems lacking sensitive functional groups. The workhorse reagent remained antimony trifluoride, often with a Lewis acid catalyst such as antimony pentachloride (SbCl₅) to increase its reactivity. This method, while effective for industrial-scale production of simple benzotrifluorides, was ill-suited for the synthesis of complex, polyfunctional molecules required for drug discovery.

A Paradigm Shift: The Rise of Modern Trifluoromethylation Reagents

The mid-20th century witnessed a growing appreciation for the potential of the CF₃ group in pharmaceuticals and agrochemicals. This spurred a new wave of research focused on developing milder, more selective, and more functional-group-tolerant methods for introducing the trifluoromethyl group. This "renaissance" of trifluoromethylation chemistry can be broadly categorized into several key approaches.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

A significant breakthrough came in the 1980s with the introduction of (trifluoromethyl)trimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. This stable, easily handled liquid serves as a nucleophilic source of the CF₃⁻ anion upon activation with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The Ruppert-Prakash reagent allowed for the trifluoromethylation of a wide range of electrophiles, including aldehydes, ketones, and imines, under mild conditions. Its application to aromatic systems often involves the trifluoromethylation of aryl halides via transition-metal catalysis.

Electrophilic Trifluoromethylation: The Togni and Umemoto Reagents

The development of reagents capable of delivering an electrophilic "CF₃⁺" equivalent was another major advancement. In the 1990s, Teruo Umemoto developed a series of S-(trifluoromethyl)diarylsulfonium salts, which proved to be effective electrophilic trifluoromethylating agents. However, it was the introduction of the hypervalent iodine-based reagents by Antonio Togni in the 2000s that truly revolutionized the field. These reagents, often referred to as Togni reagents, are stable, crystalline solids that can trifluoromethylate a wide variety of nucleophiles, including phenols, anilines, and thiophenols, under mild conditions.

Radical Trifluoromethylation: The Langlois Reagent and Photoredox Catalysis

The trifluoromethyl group can also be introduced via a radical pathway. Bernard Langlois developed sodium trifluoromethanesulfinate (CF₃SO₂Na), a versatile reagent that can generate the trifluoromethyl radical (•CF₃) under oxidative conditions. This method has proven particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds. More recently, the advent of photoredox catalysis has provided an even milder and more general platform for generating the •CF₃ radical from various precursors, further expanding the scope of radical trifluoromethylation.

Transition-Metal-Catalyzed Trifluoromethylation

The development of transition-metal-catalyzed cross-coupling reactions has had a profound impact on all areas of organic synthesis, and trifluoromethylation is no exception. Seminal work by Stephen Buchwald and others demonstrated that aryl halides and pseudohalides could be coupled with a variety of trifluoromethyl sources using palladium, copper, and other transition metal catalysts. These methods offer a powerful and general approach for the construction of carbon-trifluoromethyl bonds.

Visualizing the Pathways: Mechanisms of Trifluoromethylation

Caption: Mechanistic pathways for trifluoromethylation reactions.

The Impact on Drug Discovery and Agrochemicals

The development of these diverse and powerful synthetic methods has led to an explosion in the use of the trifluoromethyl group in the life sciences. The unique properties of the CF₃ group can have a dramatic impact on the biological activity of a molecule.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Replacing a metabolically labile methyl group with a trifluoromethyl group can block oxidative metabolism, increasing the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and reach its target.

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronics of an aromatic ring, influencing its interactions with biological targets. It can also participate in favorable non-covalent interactions, such as dipole-dipole and multipolar interactions, to enhance binding affinity.

A few notable examples of trifluoromethylated drugs include:

-

Fluoxetine (Prozac): An antidepressant that contains a benzotrifluoride moiety.

-

Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) featuring a trifluoromethyl group on a pyrazole ring.

-

Sitagliptin (Januvia): A drug for treating type 2 diabetes that incorporates a trifluoromethyl group on a triazolopiperazine core.

In the agrochemical industry, the trifluoromethyl group is a key component of many successful herbicides, insecticides, and fungicides. For example, the herbicide Fluometuron and the insecticide Fipronil both owe their efficacy in part to the presence of a trifluoromethyl group.

Experimental Protocols

Classic Method: Synthesis of Benzotrifluoride (Swarts Reaction)

Disclaimer: This reaction involves corrosive and hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzotrichloride

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Round-bottom flask

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a distillation apparatus, combine benzotrichloride and a slight excess of antimony trifluoride.

-

Add a catalytic amount of antimony pentachloride.

-

Heat the reaction mixture gently. The product, benzotrifluoride, has a lower boiling point than the starting material and will begin to distill.

-

Collect the distillate. The crude product can be purified by fractional distillation.

Modern Method: Electrophilic Trifluoromethylation of Phenol using a Togni Reagent

Disclaimer: This reaction should be performed by a trained chemist in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Phenol

-

Togni's Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar reaction vessel

-

Stir plate and stir bar

Procedure:

-

To a Schlenk flask under an inert atmosphere, add phenol and the anhydrous solvent.

-

Add Togni's Reagent II to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove any unreacted Togni reagent.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product can be purified by column chromatography.

Caption: Workflow for a modern electrophilic trifluoromethylation.

Conclusion and Future Outlook

The journey of trifluoromethylated aromatic compounds, from Swarts' pioneering synthesis to the sophisticated methods of today, is a testament to the relentless pursuit of chemical innovation. The development of new reagents and catalytic systems has transformed the trifluoromethyl group from a chemical curiosity into an indispensable tool for molecular design. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, the demand for even more efficient, selective, and sustainable methods for trifluoromethylation will undoubtedly increase. The future of this field likely lies in the development of novel catalytic systems, the exploration of new trifluoromethyl sources, and the application of cutting-edge technologies such as flow chemistry and artificial intelligence to accelerate the discovery of new and improved trifluoromethylated molecules that will benefit society.

References

- Swarts, F. (1892). Sur l'acide fluobenzoïque. Bulletin de l'Académie Royale de Belgique, 24, 309-320. (Note: A direct clickable URL to this specific 1892 publication is not readily available, as it predates widespread digitization. The work is a foundational, cited reference in the field of fluorine chemistry).

- Swarts, F. (1892). Sur le fluorure de benzyle. Bulletin de la Société Chimique de Paris, 7, 683-686. (Note: Similar to the above, a direct URL to the original 1892 text is not available.

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]

-

Umemoto, T., & Ishihara, S. (1993). Power-variable electrophilic trifluoromethylating agents. S-, Se-, and Te-(trifluoromethyl)dibenzofuranium, -thiophenium, and -selenophenium salt systems. Journal of the American Chemical Society, 115(6), 2156–2164. [Link]

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Heteroatom-Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(5), 754–757. [Link]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525–7528. [Link]

-

Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]

A Comprehensive Guide to the Synthesis of Diaryl Sulfides: Methodologies, Mechanisms, and Practical Applications

Introduction

Diaryl sulfides are a class of organosulfur compounds characterized by a sulfur atom linked to two aryl groups. This structural motif is of paramount importance in medicinal chemistry, materials science, and catalysis. Diaryl sulfide cores are present in numerous pharmaceuticals, including agents with anti-Alzheimer, antiviral, and anti-inflammatory properties.[1] In materials science, they are integral components of polymers and electronic devices.[2] Furthermore, their utility extends to their application as ligands in transition metal catalysis.[3]

The construction of the carbon-sulfur (C–S) bond is the central challenge in synthesizing diaryl sulfides. Historically, methods required harsh conditions and had limited substrate scope. However, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the field, offering mild, efficient, and highly versatile routes. This guide provides an in-depth exploration of the key modern and classical methodologies for diaryl sulfide synthesis, with a focus on the underlying mechanisms, practical experimental considerations, and a comparative analysis to aid researchers in method selection.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The most powerful and widely used methods for diaryl sulfide synthesis involve the cross-coupling of an aryl halide or pseudohalide with a thiol or a sulfur surrogate, catalyzed by a transition metal complex.[4] Palladium, copper, and nickel are the most prominent metals employed for this transformation.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig C-S Coupling

The palladium-catalyzed coupling of aryl halides with thiols, a variant of the Buchwald-Hartwig amination, stands as one of the most general and efficient methods for C–S bond formation.[5] This reaction exhibits remarkable functional group tolerance and typically proceeds with high yields and turnover numbers.[6]

Causality and Mechanistic Insights: The catalytic cycle, illustrated below, is believed to commence with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This step is often the rate-limiting one. The resulting Pd(II) intermediate then undergoes reaction with a thiolate anion (Ar'-S⁻), which is generated in situ from the thiol and a base, to form a palladium-thiolate complex. The crucial final step is the reductive elimination from this complex, which furnishes the diaryl sulfide product and regenerates the active Pd(0) catalyst.

The choice of ligand is critical for a successful transformation. Bulky, electron-rich phosphine ligands, such as Xantphos or CyPF-t-Bu, are often employed.[6][7] These ligands facilitate the reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wide range of substrates, including less reactive aryl chlorides.[8]

Diagram 1: Catalytic Cycle of Buchwald-Hartwig C-S Coupling

Caption: Catalytic cycle for Pd-catalyzed C-S cross-coupling.

Experimental Protocol: Palladium-Catalyzed Synthesis of Di-p-tolyl Sulfide [7]

-

Materials: Palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), Cesium carbonate (Cs₂CO₃, 1.5 mmol), 4-Bromotoluene (1.0 mmol), 4-Methylthiophenol (1.2 mmol), Anhydrous 1,4-dioxane (5 mL).

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous 1,4-dioxane, followed by 4-bromotoluene and 4-methylthiophenol via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure di-p-tolyl sulfide.

-

Copper-Catalyzed Synthesis: The Ullmann Condensation and Modern Advances

The copper-promoted coupling of aryl halides with thiols, known as the Ullmann condensation, is the oldest transition-metal-catalyzed method for C–S bond formation.[9][10] Traditional Ullmann reactions required stoichiometric amounts of copper powder and harsh conditions, including high temperatures (>200 °C) and polar aprotic solvents.[9]

Causality and Mechanistic Insights: While the precise mechanism remains debated, it is generally accepted to involve the formation of a copper(I) thiolate (CuSR) species. This species is thought to react with the aryl halide, possibly through an oxidative addition-reductive elimination pathway or a four-centered transition state, to yield the diaryl sulfide.[9]

Modern protocols have vastly improved the Ullmann condensation by using catalytic amounts of soluble copper salts (e.g., CuI, CuO, CuSO₄) in combination with ligands such as 1,10-phenanthroline or various diamines.[11][12] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the coupling at significantly lower temperatures, broadening the substrate scope and functional group tolerance.[11][12] Using inexpensive and less toxic copper makes these methods highly attractive for large-scale synthesis.[11]

Diagram 2: Proposed Mechanism for Copper-Catalyzed C-S Coupling

Caption: A proposed mechanistic pathway for the Ullmann C-S coupling reaction.

Experimental Protocol: Ligand-Free CuO Nanoparticle-Catalyzed Synthesis of Symmetrical Diaryl Sulfides [13]

-

Materials: Aryl iodide (2.0 mmol), Potassium thiocyanate (KSCN, 1.5 mmol), Nano copper(II) oxide (CuO, 0.1 mmol, 5.0 mol%), Potassium hydroxide (KOH, 4.0 mmol), Dimethyl sulfoxide (DMSO, 2.0 mL).

-

Procedure:

-

Combine the aryl iodide, potassium thiocyanate, nano CuO, and potassium hydroxide in a reaction vessel.

-

Add DMSO and stir the mixture at 130 °C under a nitrogen atmosphere.

-

Monitor the reaction's progress using TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add a 1:1 mixture of ethyl acetate and water (20 mL).

-

Separate the CuO catalyst by centrifugation.

-

Wash the organic layer with brine and water, then dry it over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the resulting diaryl sulfide by column chromatography.

-

Nickel-Catalyzed Synthesis

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for C–S cross-coupling reactions. Nickel complexes can exhibit unique reactivity, sometimes succeeding where palladium catalysts fail, particularly with more challenging substrates. These reactions can be used for direct C-H bond functionalization to form C-S bonds, representing a highly atom-economical approach.[4][14]

Causality and Mechanistic Insights: The catalytic cycle for nickel is generally analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. However, nickel-catalyzed reactions can also proceed via Ni(I)/Ni(III) cycles or radical pathways, depending on the specific conditions, ligands, and substrates. This mechanistic diversity contributes to nickel's broad applicability. For instance, nickel can effectively catalyze the coupling of less reactive aryl triflates with thiols.[6]

Experimental Protocol: Nickel-Catalyzed Synthesis of Diaryl Sulfides from Phenyl Dithiocarbamates [15]

-

Materials: Iodobenzene (1.0 mmol), Phenyl dithiocarbamate (1.2 mmol), Nickel(II) chloride (NiCl₂, 0.05 mmol, 5 mol%), 2,2'-Bipyridine (0.10 mmol, 10 mol%), Zinc powder (1.5 mmol), Dimethylformamide (DMF, 3 mL).

-

Procedure:

-

In a sealed tube, combine NiCl₂, 2,2'-bipyridine, and zinc powder under an inert atmosphere.

-

Add DMF, followed by the iodobenzene and phenyl dithiocarbamate.

-

Seal the tube and heat the mixture to 110 °C for 12 hours.

-

After cooling, dilute the reaction mixture with water and extract with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify the crude product via silica gel chromatography to obtain the desired diaryl sulfide.

-

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic Aromatic Substitution (SₙAr) is a classical, metal-free pathway for forming C–S bonds.[16] This reaction is fundamentally different from metal-catalyzed cross-coupling.

Causality and Mechanistic Insights: The SₙAr reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to a good leaving group (typically a halide).[16] The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (thiolate) attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, restoring the aromaticity of the ring.[16][17] The requirement for highly activated substrates is the primary limitation of this method, but for suitable substrates, it is an inexpensive and straightforward procedure.

Diagram 3: Mechanism of Nucleophilic Aromatic Substitution (SₙAr)

Sources

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nickel-catalyzed synthesis of diarylsulfides and sulfones via C–H bond functionalization of arylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Copper-promoted S -arylation reactions with triarylbismuths for the synthesis of diaryl sulfides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06582K [pubs.rsc.org]

- 13. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nickel-catalyzed synthesis of diarylsulfides and sulfones via C-H bond functionalization of arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. xray.uky.edu [xray.uky.edu]

A Technical Guide to the Research Applications of Organofluorine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into organic molecules has become one of the most powerful tools in modern science, exerting a profound influence across medicinal chemistry, materials science, and agrochemicals. The unique physicochemical properties imparted by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—allow for the precise modulation of a compound's stability, lipophilicity, conformation, and electronic character.[1][2] This guide provides an in-depth exploration of the causality behind fluorine's utility, detailing its application in enhancing drug efficacy and pharmacokinetics, creating high-performance materials, and developing potent agrochemicals. We will examine key mechanistic principles, present validated experimental protocols, and offer a forward-looking perspective on this indispensable area of chemical research.

The Fluorine Advantage: Understanding the Core Principles

The utility of organofluorine compounds stems from the unique properties of the fluorine atom and the C-F bond it forms.[3] Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å).[4] This combination gives rise to several critical effects:

-

Bond Strength and Metabolic Stability: The C-F bond is exceptionally strong, with a bond dissociation energy of up to 130 kcal/mol, significantly higher than a C-H bond (approx. 105 kcal/mol).[1] This inherent strength makes the C-F bond resistant to enzymatic cleavage, a property masterfully exploited in drug design to block metabolic "soft spots."[2][5] By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can prevent oxidative degradation by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[6][7]

-

Electronic Effects and pKa Modulation: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect.[4] This can significantly alter the acidity or basicity (pKa) of nearby functional groups.[8][9] For instance, introducing fluorine near a basic amine can lower its pKa, reducing its degree of protonation at physiological pH. This can enhance membrane permeability and improve oral bioavailability, as the uncharged species more readily crosses lipid bilayers.[4][7]

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine generally increases a molecule's lipophilicity (its affinity for fatty, non-polar environments).[10] This is a crucial parameter for drug absorption and distribution. A trifluoromethyl (CF3) group, for example, is significantly more lipophilic than a methyl (CH3) group.[10] This enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier.[5]

-

Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, such as the gauche effect, where specific staggered arrangements are stabilized.[2] This conformational locking can pre-organize a molecule into its bioactive conformation, enhancing its binding affinity to a target protein or enzyme.[5]

Applications in Medicinal Chemistry and Drug Development

Approximately 20% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its transformative impact on drug design.[11][12]

Enhancing Metabolic Stability: The Metabolic Switching Strategy

A primary application of fluorine is to block sites of metabolic oxidation.[5] A classic example is the development of fluorinated steroids. The introduction of a fluorine atom at the 9α-position of hydrocortisone dramatically slows its metabolic degradation, leading to a significant increase in anti-inflammatory potency.[10] This strategy, often termed "metabolic switching," is a cornerstone of modern medicinal chemistry.

The workflow for implementing this strategy is visualized below.

Caption: A typical workflow for enhancing drug stability via metabolic switching.

Improving Binding Affinity and Selectivity

Fluorine can participate in unique, non-covalent interactions with biological targets. While not a classic hydrogen bond acceptor, the polarized C-F bond can engage in favorable electrostatic and multipolar interactions with electron-deficient groups in a protein's active site, such as backbone amides.[5] These interactions can significantly increase a ligand's binding affinity and, consequently, its potency.

Positron Emission Tomography (PET) Imaging

The radioactive isotope fluorine-18 (¹⁸F) is a positron emitter with a near-ideal half-life of approximately 110 minutes, making it perfect for medical imaging.[13] ¹⁸F-labeled molecules, known as radiotracers, allow for the non-invasive visualization and quantification of biological processes in vivo.[14] The most widely used PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog.[15][16] Cancer cells exhibit high rates of glucose metabolism and therefore accumulate [¹⁸F]FDG, allowing for the sensitive detection of tumors and their metastases.[13][15] Other ¹⁸F-tracers, like [¹⁸F]-FLT, are used to measure cellular proliferation, providing crucial information for cancer diagnosis and monitoring treatment response.[17]

Data Presentation: Impact of Fluorination on Drug Properties

The strategic placement of fluorine can dramatically alter key drug-like properties. The table below illustrates this by comparing a hypothetical parent molecule with its fluorinated analogs.

| Compound | Moiety at R | pKa (of nearest amine) | LogP (Lipophilicity) | Metabolic Half-life (t½, mins) |

| Parent Drug | -CH₃ | 8.5 | 2.1 | 15 |

| Analog A | -CH₂F | 7.9 | 2.3 | 45 |

| Analog B | -CHF₂ | 7.2 | 2.6 | 120 |

| Analog C | -CF₃ | 6.1 | 3.0 | >300 |

Data is illustrative and demonstrates general trends. The introduction of fluorine lowers the pKa of the nearby amine, making it less basic.[4] Lipophilicity (LogP) increases with the number of fluorine atoms.[10] Most critically, the metabolic half-life is significantly extended, demonstrating the power of fluorine in blocking metabolic degradation.[5][7]

Applications in Advanced Materials Science

The stability and unique surface properties conferred by the C-F bond are foundational to the field of high-performance materials.[18]

-

Fluoropolymers: These materials are defined by their exceptional chemical inertness, thermal stability, and low surface energy.[19] Polytetrafluoroethylene (PTFE), widely known as Teflon™, is perhaps the most famous example.[20] Its structure, consisting of a carbon backbone completely sheathed by fluorine atoms, makes it resistant to nearly all chemicals and gives it an extremely low coefficient of friction.[21][22] These properties make it invaluable for applications ranging from non-stick coatings and chemical-resistant linings to electrical insulation and medical implants.[21][22] Other important fluoropolymers include polyvinylidene fluoride (PVDF) and perfluoroalkoxy alkanes (PFA).[19][23]

-

Liquid Crystals: Fluorinated compounds are critical components in modern liquid crystal displays (LCDs).[12][23] The introduction of fluorine atoms allows for the fine-tuning of the material's dielectric anisotropy and viscosity, which are essential properties for controlling the alignment of liquid crystal molecules in an electric field to create an image.[24][25]

Applications in Agrochemicals